molecular formula C4HBr2ClS B1655142 2,5-Dibromo-3-chlorothiophene CAS No. 32431-91-7

2,5-Dibromo-3-chlorothiophene

Cat. No.: B1655142
CAS No.: 32431-91-7
M. Wt: 276.38
InChI Key: PDFIWWRRJPGOEB-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-chlorothiophene is a chloro-substituted thiophene derivative. It is an electron-deficient compound that has been used in the synthesis of medium to wide bandgap polymer semiconductors . This compound is particularly significant in the field of organic electronics due to its unique properties and applications.

Mechanism of Action

Target of Action

2,5-Dibromo-3-chlorothiophene is primarily used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors are the primary targets of this compound. The compound’s electron-deficient nature due to the chloro substitution makes it an ideal candidate for this purpose .

Mode of Action

The mode of action of this compound involves its interaction with the polymer semiconductors. As an electron-deficient compound, this compound can donate electrons to the semiconductor material, thereby altering its electronic properties .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis and functioning of polymer semiconductors . The compound’s electron-deficient nature allows it to interact with these semiconductors, affecting their electronic properties and, consequently, their performance .

Result of Action

The result of the action of this compound is the creation of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors can be used in various applications, including the production of organic solar cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound has a melting point of 24-25 °C , which means that its physical state and reactivity can change with temperature. Additionally, the compound’s reactivity may be affected by the presence of other chemicals in the reaction environment.

Biochemical Analysis

Biochemical Properties

2,5-Dibromo-3-chlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconducting materials. It interacts with various enzymes and proteins during these processes. For instance, it has been used in the synthesis of highly efficient polymer semiconductors, such as PTCl, which can be processed with eco-friendly solvents like toluene, THF, and xylenes . The interactions between this compound and these biomolecules are primarily based on its electron-deficient nature, which facilitates coupling reactions and the formation of complex polymer structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of organic photovoltaic materials can impact cellular energy production and utilization . Additionally, the presence of bromides and a chloride in its structure allows for facile coupling reactions, which can alter cellular processes at the molecular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its electron-deficient nature allows it to participate in enzyme inhibition or activation, depending on the context of the biochemical reaction. For instance, it can inhibit certain enzymes involved in cellular metabolism, leading to changes in gene expression and overall cellular function . These interactions are crucial for its role in the synthesis of medium to wide bandgap polymer semiconductors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the efficiency of polymer semiconductors. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. Its electron-deficient nature allows it to participate in coupling reactions, which are essential for the synthesis of organic semiconducting materials . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s electron-deficient nature facilitates its binding to specific proteins, which can influence its transport and distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The presence of bromides and a chloride in its structure plays a key role in its subcellular localization and subsequent activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-chlorothiophene typically involves the bromination of 3-chlorothiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions must be carefully controlled to ensure the selective bromination at the 2 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-chlorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-3-chlorothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Comparison

2,5-Dibromo-3-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. Compared to 2,5-Dibromo-3-hexylthiophene, it is more electron-deficient, making it suitable for different types of electronic applications. 2,3-Dibromo-5-chlorothiophene, on the other hand, has a different substitution pattern, which affects its reactivity and applications .

Properties

IUPAC Name

2,5-dibromo-3-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFIWWRRJPGOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308157
Record name 2,5-Dibromo-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-91-7
Record name 2,5-Dibromo-3-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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